benzyl N-(3-methoxyphenyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(3-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-5-8-13(10-14)16-15(17)19-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWJXPQEAAOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(3-methoxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzyl (3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Research Applications
Benzyl N-(3-methoxyphenyl)carbamate serves as a crucial building block in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions, including:
- Synthesis of Complex Molecules : The compound is utilized in the synthesis of derivatives that exhibit diverse biological activities.
- Reaction Pathways : It can undergo oxidation and reduction reactions, allowing for the modification of its structure to enhance efficacy in biological applications.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate or chromium trioxide. |
| Reduction | Reduced using lithium aluminum hydride or sodium borohydride. |
| Substitution | Undergoes nucleophilic substitution, replacing benzyl or methoxyphenyl groups. |
Biological Research Applications
In biological research, this compound is studied for its potential therapeutic effects. Its interaction with cellular processes makes it a candidate for drug development.
- Antimicrobial Activity : Research indicates that related compounds show inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, which is critical for developing inhibitors against viral proteases .
Case Study: Antitubercular Activity
A series of studies on 3-hydroxyphenylcarbamates demonstrated their inhibitory activity against various strains of M. tuberculosis, with minimal cytotoxicity observed in cell lines . This highlights the potential for this compound derivatives as new antitubercular agents.
Medicinal Applications
The medicinal potential of this compound is currently being explored in drug development:
- Pharmacological Properties : Ongoing research aims to understand its pharmacokinetics and pharmacodynamics, which are essential for assessing its suitability as a therapeutic agent.
- Targeted Drug Design : The compound's ability to modulate enzyme activity positions it as a candidate for designing targeted therapies for diseases such as cancer and infectious diseases.
Industrial Applications
In industrial chemistry, this compound is used as an intermediate in the synthesis of other chemicals:
- Material Development : It contributes to the development of new materials with specific properties tailored for industrial applications.
- Chemical Manufacturing : Its role as an intermediate facilitates the production of various industrial chemicals, enhancing efficiency in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of benzyl N-(3-methoxyphenyl)carbamate involves its role as a protecting group. The carbamate group reduces the nucleophilicity of the amine, preventing unwanted side reactions during synthesis. The benzyl group can be removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Carbamates
Key Observations :
- Synthetic Efficiency : The target compound (94% yield) outperforms tert-butyl derivatives (e.g., 16% yield for tert-butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate in ) due to optimized coupling conditions .
- Thermal Stability : Higher melting points in analogs like 2m (103.5–105.0°C) suggest greater crystallinity compared to the oily target compound, likely due to rigid substituents like benzyloxy groups .
tert-Butyl and Methyl Carbamates
Table 2: Comparison with tert-Butyl and Methyl Derivatives
Key Observations :
- Protecting Group Stability : tert-Butyl carbamates (e.g., 42g) are more resistant to hydrolysis than benzyl derivatives but require harsher deprotection conditions (e.g., strong acids) .
- Biological Relevance : The benzyl group in the target compound enhances antimetastatic activity compared to phenyl analogs (e.g., compound 5 in ) due to improved hydrophobic interactions .
Functionalized Carbamates in Drug Discovery
- Hybrid Structures: (E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide () combines carbamate and acrylamide moieties, showing neuroprotective and cholinergic activity. This highlights the versatility of 3-methoxyphenyl carbamates in multitarget drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
